Negamycin

Catalog No.
S536939
CAS No.
33404-78-3
M.F
C9H20N4O4
M. Wt
248.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Negamycin

CAS Number

33404-78-3

Product Name

Negamycin

IUPAC Name

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1

InChI Key

IKHFJPZQZVMLRH-RNFRBKRXSA-N

SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Solubility

Soluble in DMSO

Synonyms

(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid, negamycin, negamycin, (threo-D)-isomer

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N

Description

The exact mass of the compound Negamycin is 248.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Negamycin is a naturally occurring dipeptide antibiotic characterized by its unique structure and significant biological activity against Gram-negative bacteria. Its molecular formula is C₁₃H₁₈N₄O₄, and it features a distinct β-amino acid component, which contributes to its potent antibacterial properties. Negamycin is particularly noted for its ability to induce translational readthrough of premature stop codons in messenger RNA, making it a compound of interest in genetic disorder treatments, such as Duchenne muscular dystrophy .

That are pivotal for its synthesis and functional activity. Key reactions include:

  • Hydrazone Formation: Negamycin can be synthesized through the condensation of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of hydrazones that are crucial intermediates.
  • Allylation Reactions: The synthesis often involves allylation steps, particularly using isoxazolidine intermediates, which facilitate the introduction of functional groups necessary for biological activity .
  • Oxidation and Protection: During its synthesis, protecting groups are frequently used to safeguard reactive sites until the desired transformations are completed. For instance, the Boc (tert-butoxycarbonyl) group is commonly employed in the synthesis process .

Negamycin exhibits notable biological activities, primarily as an antibiotic. It effectively targets Gram-negative bacteria by binding to the ribosomal RNA within the bacterial ribosome, leading to translational stalling and miscoding. This mechanism disrupts protein synthesis, which is critical for bacterial growth and survival . Additionally, negamycin has shown potential in promoting readthrough of nonsense mutations in eukaryotic cells, making it a candidate for therapeutic applications in genetic disorders .

Negamycin's primary application lies in its role as an antibiotic against Gram-negative infections. Its unique mechanism makes it a valuable candidate for:

  • Antibacterial Treatments: It has potential use in treating infections caused by resistant strains of bacteria.
  • Genetic Disorder Therapeutics: Due to its ability to promote translational readthrough, negamycin is being investigated for treatment options in conditions like Duchenne muscular dystrophy .
  • Research Tool: Negamycin serves as a useful tool in molecular biology for studying ribosomal function and protein synthesis mechanisms.

Studies have demonstrated that negamycin interacts with ribosomal components, specifically targeting the small subunit of bacterial ribosomes. This interaction leads to:

  • Translational Stalling: By binding to specific sites on ribosomal RNA, negamycin causes stalling during translation, which can result in the production of nonfunctional proteins.
  • Miscoding Events: The antibiotic can induce errors during protein synthesis by promoting incorrect amino acid incorporation at stop codons, further disrupting normal cellular functions .

Negamycin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
GentamicinAminoglycosideBroad-spectrum antibacterialEffective against both Gram-positive and Gram-negative bacteria
TobramycinAminoglycosideAntibacterialMore potent against Pseudomonas aeruginosa
StreptomycinAminoglycosideAntitubercularPrimarily effective against Mycobacterium tuberculosis
ErythromycinMacrolideAntibacterialEffective against Gram-positive bacteria
DaptomycinLipopeptideAntibacterialEffective against multi-drug resistant strains

Negamycin stands out due to its unique β-amino acid structure and its specific mechanism of inducing readthrough of stop codons, which is not commonly observed in other antibiotics . This distinctive action makes it a compelling subject for further research and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Exact Mass

248.1485

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B15L87Q2HQ

Wikipedia

Negamycin

Dates

Modify: 2024-02-18
1: Pranke I, Bidou L, Martin N, Blanchet S, Hatton A, Karri S, Cornu D, Costes B, Chevalier B, Tondelier D, Girodon E, Coupet M, Edelman A, Fanen P, Namy O, Sermet-Gaudelus I, Hinzpeter A. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons. ERJ Open Res. 2018 Feb 23;4(1). pii: 00080-2017. doi: 10.1183/23120541.00080-2017. eCollection 2018 Jan. PubMed PMID: 29497617; PubMed Central PMCID: PMC5827411.
2: Taguchi A, Hamada K, Shiozuka M, Kobayashi M, Murakami S, Takayama K, Taniguchi A, Usui T, Matsuda R, Hayashi Y. Structure-Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough. ACS Med Chem Lett. 2017 Sep 29;8(10):1060-1065. doi: 10.1021/acsmedchemlett.7b00269. eCollection 2017 Oct 12. PubMed PMID: 29057051; PubMed Central PMCID: PMC5642019.
3: Taguchi A, Hamada K, Hayashi Y. Chemotherapeutics overcoming nonsense mutation-associated genetic diseases: medicinal chemistry of negamycin. J Antibiot (Tokyo). 2018 Feb;71(2):205-214. doi: 10.1038/ja.2017.112. Epub 2017 Sep 27. Review. PubMed PMID: 28951602.
4: Cocozaki AI, Altman RB, Huang J, Buurman ET, Kazmirski SL, Doig P, Prince DB, Blanchard SC, Cate JH, Ferguson AD. Resistance mutations generate divergent antibiotic susceptibility profiles against translation inhibitors. Proc Natl Acad Sci U S A. 2016 Jul 19;113(29):8188-93. doi: 10.1073/pnas.1605127113. Epub 2016 Jul 5. PubMed PMID: 27382179; PubMed Central PMCID: PMC4961145.
5: McKinney DC, Basarab GS, Cocozaki AI, Foulk MA, Miller MD, Ruvinsky AM, Scott CW, Thakur K, Zhao L, Buurman ET, Narayan S. Structural Insights Lead to a Negamycin Analogue with Improved Antimicrobial Activity against Gram-Negative Pathogens. ACS Med Chem Lett. 2015 Jul 12;6(8):930-5. doi: 10.1021/acsmedchemlett.5b00205. eCollection 2015 Aug 13. PubMed PMID: 26288696; PubMed Central PMCID: PMC4538447.
6: Hamada K, Taguchi A, Kotake M, Aita S, Murakami S, Takayama K, Yakushiji F, Hayashi Y. Structure-Activity Relationship Studies of 3-epi-Deoxynegamycin Derivatives as Potent Readthrough Drug Candidates. ACS Med Chem Lett. 2015 May 11;6(6):689-94. doi: 10.1021/acsmedchemlett.5b00121. eCollection 2015 Jun 11. PubMed PMID: 26101575; PubMed Central PMCID: PMC4468409.
7: McKinney DC, Bezdenejnih-Snyder N, Farrington K, Guo J, McLaughlin RE, Ruvinsky AM, Singh R, Basarab GS, Narayan S, Buurman ET. Illicit Transport via Dipeptide Transporter Dpp is Irrelevant to the Efficacy of Negamycin in Mouse Thigh Models of Escherichia coli Infection. ACS Infect Dis. 2015 May 8;1(5):222-30. doi: 10.1021/acsinfecdis.5b00027. Epub 2015 Apr 7. PubMed PMID: 27622650.
8: Guo J, Miele EW, Chen A, Luzietti RA, Zambrowski M, Walsky RL, Buurman ET. Pharmacokinetics of the natural antibiotic negamycin. Xenobiotica. 2015;45(7):625-33. doi: 10.3109/00498254.2015.1006301. Epub 2015 Mar 3. PubMed PMID: 25733027.
9: Olivier NB, Altman RB, Noeske J, Basarab GS, Code E, Ferguson AD, Gao N, Huang J, Juette MF, Livchak S, Miller MD, Prince DB, Cate JH, Buurman ET, Blanchard SC. Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome. Proc Natl Acad Sci U S A. 2014 Nov 18;111(46):16274-9. doi: 10.1073/pnas.1414401111. Epub 2014 Nov 3. PubMed PMID: 25368144; PubMed Central PMCID: PMC4246262.
10: Polikanov YS, Szal T, Jiang F, Gupta P, Matsuda R, Shiozuka M, Steitz TA, Vázquez-Laslop N, Mankin AS. Negamycin interferes with decoding and translocation by simultaneous interaction with rRNA and tRNA. Mol Cell. 2014 Nov 20;56(4):541-50. doi: 10.1016/j.molcel.2014.09.021. Epub 2014 Oct 9. PubMed PMID: 25306922; PubMed Central PMCID: PMC4334386.
11: Taguchi A, Hamada K, Kotake M, Shiozuka M, Nakaminami H, Pillaiyar T, Takayama K, Yakushiji F, Noguchi N, Usui T, Matsuda R, Hayashi Y. Discovery of natural products possessing selective eukaryotic readthrough activity: 3-epi-deoxynegamycin and its leucine adduct. ChemMedChem. 2014 Oct;9(10):2233-7. doi: 10.1002/cmdc.201402208. Epub 2014 Jul 9. PubMed PMID: 25044534.
12: Bates RW, Khanizeman RN, Hirao H, Tay YS, Sae-Lao P. A total synthesis of (+)-negamycin through isoxazolidine allylation. Org Biomol Chem. 2014 Jul 21;12(27):4879-84. doi: 10.1039/c4ob00537f. PubMed PMID: 24875354.
13: Pascual-Pascual SI. [Treatment with antisense oligonucleotides in Duchenne's disease]. Rev Neurol. 2012 May 21;54 Suppl 3:S31-9. Review. Spanish. PubMed PMID: 22605630.
14: Taguchi A, Nishiguchi S, Shiozuka M, Nomoto T, Ina M, Nojima S, Matsuda R, Nonomura Y, Kiso Y, Yamazaki Y, Yakushiji F, Hayashi Y. Negamycin analogue with readthrough-promoting activity as a potential drug candidate for duchenne muscular dystrophy. ACS Med Chem Lett. 2012 Jan 2;3(2):118-22. doi: 10.1021/ml200245t. eCollection 2012 Feb 9. PubMed PMID: 24900441; PubMed Central PMCID: PMC4025641.
15: Shiozuka M, Matsuda R. [Therapeutic readthrough strategy for suppression of nonsense mutations in duchenne muscular dystrophy]. Brain Nerve. 2011 Nov;63(11):1253-60. Review. Japanese. PubMed PMID: 22068478.
16: Floquet C, Rousset JP, Bidou L. Readthrough of premature termination codons in the adenomatous polyposis coli gene restores its biological activity in human cancer cells. PLoS One. 2011;6(8):e24125. doi: 10.1371/journal.pone.0024125. Epub 2011 Aug 31. PubMed PMID: 21909382; PubMed Central PMCID: PMC3166079.
17: Hayashi Y, Nishiguchi S, Sydnes MO, Regnier T, Hasegawa JY, Katoh T, Kajimoto T, Node M, Kiso Y. A new synthesis of (+)-negamycin and its derivatives as a potential therapeutic agent for Duchenne muscular dystrophy treatment. Adv Exp Med Biol. 2009;611:137-8. PubMed PMID: 19400128.
18: Hayashi Y, Regnier T, Nishiguchi S, Sydnes MO, Hashimoto D, Hasegawa J, Katoh T, Kajimoto T, Shiozuka M, Matsuda R, Node M, Kiso Y. Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases. Chem Commun (Camb). 2008 May 28;(20):2379-81. doi: 10.1039/b801498a. Epub 2008 Mar 18. PubMed PMID: 18473076.
19: Allamand V, Bidou L, Arakawa M, Floquet C, Shiozuka M, Paturneau-Jouas M, Gartioux C, Butler-Browne GS, Mouly V, Rousset JP, Matsuda R, Ikeda D, Guicheney P. Drug-induced readthrough of premature stop codons leads to the stabilization of laminin alpha2 chain mRNA in CMD myotubes. J Gene Med. 2008 Feb;10(2):217-24. PubMed PMID: 18074402.
20: Schroeder SJ, Blaha G, Moore PB. Negamycin binds to the wall of the nascent chain exit tunnel of the 50S ribosomal subunit. Antimicrob Agents Chemother. 2007 Dec;51(12):4462-5. Epub 2007 Jul 30. PubMed PMID: 17664317; PubMed Central PMCID: PMC2167971.

Explore Compound Types